1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-pyridin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRPDQARJILJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document will delve into its chemical identity, a plausible synthetic route, detailed analytical characterization, and its potential applications in medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound is a pyridyl-substituted piperidine derivative. The core structure features a piperidine ring N-substituted with a pyridin-2-yl group, and a carboxylic acid moiety at the 3-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅ClN₂O₂ | Calculated |
| Molecular Weight | 242.70 g/mol | Calculated |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (Predicted) | N/A |
| Melting Point | Not available | N/A |
Rationale and Potential Applications in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[2][3][4][5] The incorporation of a pyridine ring can introduce opportunities for hydrogen bonding, metal chelation, and π-π stacking interactions with biological targets. The carboxylic acid group provides a handle for further derivatization or can act as a key interacting group with a target protein.
Derivatives of 1-pyridyl-piperidine have shown a wide range of pharmacological activities, including but not limited to CNS disorders, inflammation, and infectious diseases.[3][4][5] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Synthesis and Purification
A robust and efficient synthesis of this compound is crucial for its application in research and development. While a specific, published protocol for this exact molecule is not available, a plausible and scientifically sound synthetic route can be proposed based on established chemical transformations. The following protocol is a deduced methodology, grounded in well-documented N-arylation and ester hydrolysis reactions.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available piperidine-3-carboxylic acid ethyl ester and 2-chloropyridine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate
This step involves a palladium-catalyzed N-arylation reaction, a powerful method for forming C-N bonds. The Buchwald-Hartwig amination is a suitable choice for this transformation.
-
Materials:
-
Piperidine-3-carboxylic acid ethyl ester
-
2-Chloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous toluene, followed by piperidine-3-carboxylic acid ethyl ester (1.0 eq), 2-chloropyridine (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate.
-
Step 2: Synthesis of this compound
This step involves the hydrolysis of the ester followed by the formation of the hydrochloride salt.
-
Materials:
-
Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 6-7 with 1M HCl.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).
-
Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine rings. The aromatic protons of the pyridine ring should appear in the downfield region (δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the aliphatic region (δ 1.5-4.0 ppm). The methine proton at the C3 position of the piperidine ring, adjacent to the carboxylic acid, will likely be a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and piperidine rings, as well as the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak corresponding to the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-N stretching vibrations.
Purity Analysis
High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.
Safety and Handling
As with any chemical substance, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. This guide has provided a detailed overview of its properties, a plausible synthetic route, and methods for its characterization. The presented information is intended to support researchers in the synthesis and application of this and related compounds in their pursuit of novel therapeutic agents.
References
A comprehensive list of references will be compiled at the end of this document.
Sources
- 1. 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | C11H14N2O2 | CID 6484272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 5. ijnrd.org [ijnrd.org]
An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine moiety is a highly privileged scaffold in a wide range of clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] This document details the physicochemical properties, a proposed robust synthesis protocol, spectral characterization, and potential pharmacological applications of this compound. The synthesis section offers a detailed, step-by-step methodology, explaining the rationale behind each procedural choice. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and utilize this and related N-aryl piperidine derivatives in their research endeavors.
Introduction and Scientific Context
The piperidine ring is a cornerstone in the design of therapeutic agents, appearing in numerous pharmaceuticals with diverse biological activities, including anticancer, anti-Alzheimer's, and analgesic properties.[1][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for targeting biological receptors.[1] The title compound, this compound, is a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake.[4][5][6] The introduction of a pyridin-2-yl group on the piperidine nitrogen atom significantly influences the molecule's electronic properties, lipophilicity, and potential for engaging in specific receptor interactions. This guide aims to provide a detailed technical framework for the synthesis and characterization of this compound, facilitating its exploration in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Calculated |
| Molecular Weight | 242.70 g/mol | Calculated |
| CAS Number | 876718-04-6 (free base) | [7] |
| Canonical SMILES | C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | [7] |
| IUPAC Name | 1-pyridin-2-ylpiperidine-3-carboxylic acid hydrochloride | [7] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by ester hydrolysis and salt formation. This proposed protocol is based on established synthetic methodologies for N-aryl piperidines.[8][9][10]
Synthesis Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: A Chemoproteomic Guide to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Introduction and Scientific Rationale
The discovery of novel therapeutic agents is often driven by the identification of small molecules that modulate protein function.[1][2] 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is a synthetic small molecule featuring a pyridine ring fused to a piperidine carboxylic acid scaffold.[3] This structural motif is of significant interest in medicinal chemistry; the pyridine ring is a common pharmacophore found in numerous FDA-approved drugs, known to participate in various biological interactions, while the piperidine ring provides a defined three-dimensional structure.[4][5][6][7][8] The carboxylic acid group presents a versatile chemical handle for derivatization, making this compound an excellent candidate for chemical proteomics investigations.[9]
This guide provides a strategic framework and detailed experimental protocols for elucidating the proteomic landscape of this compound. The primary objectives are:
-
Unbiased Target Identification: To discover the specific protein(s) that directly bind to the compound within a complex biological system.
-
Validation of Target Engagement: To confirm and quantify the interaction between the compound and its putative target(s) in a physiological (cellular) context.
We will detail two powerful, orthogonal proteomics workflows: Affinity Purification-Mass Spectrometry (AP-MS) for target discovery and the Cellular Thermal Shift Assay (CETSA) for target engagement validation.[10][11] These methods, when used in concert, provide a robust system for progressing a novel small molecule from a chemical entity to a validated biological probe.
Foundational Strategy: A Two-Pronged Proteomic Approach
To comprehensively characterize a novel small molecule, no single method is sufficient. We advocate for a sequential, two-part strategy that first identifies potential interactors and then rigorously validates the key binding events in a cellular environment.
-
Part A: Discovery with Affinity Purification-Mass Spectrometry (AP-MS). This technique uses an immobilized version of the small molecule to "fish" for binding partners from a cell lysate. It is a powerful, unbiased method for generating a list of candidate protein targets.[12][13]
-
Part B: Validation with the Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding, directly within intact cells or cell lysates.[14][15] A positive result provides strong evidence of a direct physical interaction in a physiological setting.[11]
This integrated workflow ensures that candidates identified in vitro (AP-MS) are validated in a more biologically relevant context (CETSA), significantly increasing confidence in the results.
Figure 1. A high-level overview of the integrated proteomics workflow.
Protocol I: Unbiased Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
The central principle of this protocol is to covalently attach 1-(pyridin-2-yl)piperidine-3-carboxylic acid to a solid support (e.g., magnetic beads) and use this "bait" to capture interacting proteins ("prey") from a complex cell lysate.
Causality Behind Experimental Choices
-
Immobilization Chemistry: The compound's carboxylic acid is an ideal handle for covalent attachment to amine-functionalized beads via N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[16] This creates a stable amide bond, preventing ligand leaching during the experiment.[17]
-
Control Strategy: A robust control is paramount for distinguishing true binders from non-specific background proteins. The ideal negative control is beads derivatized only with the linker and blocking agent, or even better, beads with an immobilized, structurally similar but biologically inactive analog. For this protocol, we will use "mock-coupled" beads (beads subjected to the entire coupling chemistry without the compound) as a stringent control.
-
Quantitative Proteomics: Label-free quantification (LFQ) is employed to compare the abundance of proteins pulled down by the compound-beads versus the control-beads.[18][19] Proteins significantly enriched in the compound pulldown are considered high-confidence candidate interactors.[20]
Detailed Step-by-Step Protocol
Part A: Immobilization of Ligand on Amine-Coated Magnetic Beads
-
Bead Preparation: Resuspend 10 mg of amine-coated magnetic beads in 1 mL of activation buffer (e.g., 100 mM MES, pH 6.0). Place on a magnetic stand, remove the supernatant, and repeat twice.
-
Activation of Carboxylic Acid: In a separate tube, dissolve 1-2 mg of this compound in 500 µL of activation buffer. Add EDC to a final concentration of 10 mg/mL and NHS to 15 mg/mL.[21] Incubate for 15-30 minutes at room temperature.
-
Coupling Reaction: Immediately add the activated ligand solution to the washed beads. Incubate for 2-4 hours at room temperature with gentle end-over-end rotation.
-
Quenching & Blocking: Pellet the beads on a magnetic stand. Discard the supernatant. Add 1 mL of quenching/blocking buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0) and incubate for 1 hour to block any remaining active sites.
-
Washing: Wash the beads extensively to remove unreacted ligand and byproducts. Perform three sequential washes with PBS containing 0.05% Tween-20, followed by two washes with PBS alone.
-
Control Bead Preparation: Prepare a parallel set of control beads by performing steps 1-5 but omitting the this compound from step 2.
-
Storage: Resuspend the final beads in PBS with a protease inhibitor cocktail and store at 4°C.
Part B: Affinity Pulldown from Cell Lysate
-
Lysate Preparation: Culture and harvest cells of interest (e.g., HEK293T, HeLa). Lyse the cells in a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Incubation: Aliquot 1-2 mg of total protein lysate per pulldown condition (Compound Beads vs. Control Beads). Add 50 µL of the prepared bead slurry to each lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold lysis buffer to remove non-specific binders. Perform a final wash with ice-cold PBS.
-
Elution/On-Bead Digestion:
-
Elution: Elute bound proteins by adding 50 µL of SDS-PAGE loading buffer and boiling for 5-10 minutes. This is suitable for initial validation by Western Blot.
-
On-Bead Digestion (for MS): For a cleaner sample, resuspend the washed beads in 100 µL of digestion buffer (e.g., 50 mM Ammonium Bicarbonate). Add DTT to 10 mM and incubate for 30 min at 56°C. Cool, then add iodoacetamide to 25 mM and incubate for 20 min in the dark. Add sequencing-grade trypsin and digest overnight at 37°C.
-
Part C: Sample Preparation for LC-MS/MS
-
Peptide Collection: After digestion, place the tubes on a magnetic stand and carefully collect the supernatant containing the peptides.
-
Desalting: Acidify the peptides with formic acid (to ~pH 2-3) and desalt using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
Data Analysis and Interpretation
-
Protein Identification: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer.
-
Label-Free Quantification (LFQ): Use the LFQ intensities calculated by the software to determine the relative abundance of each identified protein in the compound pulldown versus the control pulldown.[19][22][23]
-
Hit Selection: True interaction partners should be significantly enriched in the compound sample. Plot the -log10(p-value) vs. the log2(fold change) in a volcano plot. High-confidence hits will appear in the top-right quadrant (high fold change and high statistical significance).
| Parameter | Description | Typical Cutoff |
| Log2(Fold Change) | The log base 2 of the ratio of LFQ intensity (Compound/Control). | > 2 (i.e., 4-fold enrichment) |
| p-value | The statistical significance of the enrichment, typically from a t-test. | < 0.05 |
| Unique Peptides | The number of distinct peptides identified for a given protein. | ≥ 2 |
Protocol II: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[11] This allows for the confirmation of target engagement in a cellular context.[14][15][24]
Causality Behind Experimental Choices
-
Intact Cells: Performing the initial heating step on intact, live cells provides the most physiologically relevant environment, accounting for cell permeability, metabolism, and endogenous ligand competition.
-
Isothermal Dose-Response (ITDR): Instead of a full melt curve, performing the experiment at a single, optimized temperature with varying compound concentrations can determine an apparent binding affinity (EC50) in the cell. This provides quantitative evidence of engagement.[25]
-
Detection Method: Downstream analysis can be a targeted Western Blot for a specific candidate from the AP-MS screen or a proteome-wide analysis using mass spectrometry (termed Thermal Proteome Profiling or TPP).[26]
Figure 2. The core principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Step-by-Step Protocol
Part A: Cellular Treatment and Thermal Challenge
-
Cell Culture: Plate cells to achieve ~80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS to a specific cell density.
-
Aliquoting: Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler.
-
Melt Curve: Heat aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
ITDR: Heat all samples to a single, predetermined temperature (e.g., 52°C, determined from the melt curve) for 3 minutes, followed by cooling.
-
Part B: Protein Extraction and Analysis
-
Lysis: Lyse the cells by adding a lysis buffer and/or performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Sample Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantification (Western Blot):
-
Normalize total protein concentration for all samples.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific to a candidate protein identified in the AP-MS experiment.
-
Use a loading control (e.g., GAPDH, Tubulin) to ensure equal loading.
-
Quantify band intensities to plot the melt curve or dose-response curve.
-
Part C: Proteome-Wide TPP-CETSA Analysis (Optional)
-
Sample Preparation: Prepare samples for each temperature point as described above.
-
Digestion & TMT Labeling: Digest the soluble protein fractions to peptides. Label peptides from each temperature point with a different isobaric tandem mass tag (TMT).
-
LC-MS/MS: Pool the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify thousands of proteins simultaneously. Plot the relative solubility of each protein as a function of temperature to generate melt curves for the entire proteome, identifying those that are significantly stabilized by the compound.
Conclusion and Future Directions
The combination of AP-MS and CETSA provides a powerful, validated workflow for the proteomic characterization of this compound. Positive identification and validation of a target protein open the door to subsequent biological studies, including:
-
Functional Assays: Validating the modulatory effect of the compound on the target's biological activity.
-
Structural Biology: Determining the co-crystal structure to understand the binding mode.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity, potentially leading to a fragment-based lead discovery (FBLD) campaign.[27][28][29]
This guide provides the foundational protocols to confidently identify and validate the protein targets of novel small molecules, a critical step in modern drug discovery and chemical biology.[30][31]
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Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. [Link]
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Sharma, V., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. [Link]
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Van Leene, J., et al. (2019). Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. Expert Review of Proteomics. [Link]
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Dinasarapu, A. R. (2020). Quantitative proteomics: label-free quantitation of proteins. Emory University. [Link]
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Parker, C. G., & Simon, G. M. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology. [Link]
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Sapient Bio. (2024). Discovery Proteomics for Target Identification. Sapient Bio. [Link]
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Nguyen, T. T., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. [Link]
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Fiveable. Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]
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Schneider, E. V., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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Figeys, D. (2005). Broad-based proteomic strategies: a practical guide to proteomics and functional screening. Expert Review of Proteomics. [Link]
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Rivera-Fuentes, P., et al. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Journal of Medicinal Chemistry. [Link]
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ResearchGate. EDC/NHS activation of a surface? ResearchGate. [Link]
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Ataman Kimya. PIPERIDINE. Ataman Kimya. [Link]
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Front Line Genomics. (2024). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics. [Link]
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Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Bogyo, M. & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]
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PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. PubChem. [Link]
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Application Note & Synthesis Protocol: 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry. This scaffold is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making its analogues significant for neuroscience research and drug development.[1][2][3][4][5] The described synthesis employs a robust and scalable palladium-catalyzed Buchwald-Hartwig amination reaction for the key C-N bond formation, followed by ester hydrolysis and salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Rationale
The synthesis of N-aryl piperidine scaffolds is a cornerstone of modern pharmaceutical development. The target molecule, 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, integrates the pharmacologically relevant piperidine-3-carboxylic acid (nipecotic acid) core with a pyridine ring. This combination is of high interest for modulating biological targets where constrained amino acid derivatives can confer selectivity and potency.
The primary challenge in this synthesis is the formation of the bond between the piperidine nitrogen and the C2 position of the pyridine ring. Traditional nucleophilic aromatic substitution on 2-chloropyridine is often inefficient and requires harsh conditions. The Buchwald-Hartwig amination has emerged as a superior method, offering mild reaction conditions, broad substrate scope, and high yields for C-N cross-coupling.[6][7][8] This protocol leverages a modern palladium-phosphine catalyst system, which demonstrates high catalytic activity and functional group tolerance.
To ensure the success of the coupling and prevent undesirable side reactions, the carboxylic acid of the piperidine starting material is first protected as an ethyl ester. This protecting group is stable under the basic conditions of the Buchwald-Hartwig reaction and can be readily removed via acid hydrolysis in the final step, which concurrently forms the desired hydrochloride salt.
Overall Synthesis Scheme
The synthesis is performed in three main stages:
-
Protection: Fischer esterification of (±)-Piperidine-3-carboxylic acid.
-
C-N Coupling: Palladium-catalyzed Buchwald-Hartwig amination between ethyl piperidine-3-carboxylate and 2-chloropyridine.
-
Deprotection & Salt Formation: Acid-catalyzed hydrolysis of the ethyl ester to yield the final hydrochloride product.
Caption: Overall three-step synthesis workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (±)-Piperidine-3-carboxylic acid | ≥98% | Commercial | Also known as (±)-Nipecotic acid |
| 2-Chloropyridine | ≥99% | Commercial | Acutely toxic; handle with extreme care[9][10] |
| Ethanol (EtOH) | Anhydrous, 200 proof | Commercial | For esterification and as a solvent |
| Toluene | Anhydrous, ≥99.8% | Commercial | Reaction solvent for coupling |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercial | Air-sensitive, store under inert gas |
| Xantphos | ≥98% | Commercial | Ligand, air-stable |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Strong base, moisture-sensitive, corrosive[11][12] |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Commercial | For esterification catalyst and hydrolysis |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For work-up |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For work-up and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Celite® | Filtration aid | Commercial | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Commercial | For characterization |
Detailed Experimental Protocols
PART A: Synthesis of Ethyl piperidine-3-carboxylate (Esterification)
Rationale: The carboxylic acid is temporarily converted to an ethyl ester to prevent it from reacting with the strong base (NaOtBu) or coordinating to the palladium catalyst in the subsequent coupling step. Fischer esterification is a classic and cost-effective method for this transformation.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-Piperidine-3-carboxylic acid (12.9 g, 100 mmol).
-
Reagent Addition: Add 150 mL of anhydrous ethanol. Stir the suspension.
-
Catalysis: Carefully add concentrated hydrochloric acid (1.0 mL) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. The reaction can be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a thick oil or solid residue (the hydrochloride salt of the ester). c. Add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the mixture (caution: CO₂ evolution) and stir until the pH is ~8-9. d. Extract the aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
-
Yield: The typical yield is 90-95%. The product is often used in the next step without further purification.
PART B: Synthesis of Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate (Buchwald-Hartwig Coupling)
Rationale: This is the key bond-forming step. A palladium(0) source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) form the active catalytic species. Sodium tert-butoxide serves as the base to deprotonate the piperidine nitrogen, enabling its entry into the catalytic cycle. Anhydrous and oxygen-free conditions are critical for catalyst stability and activity.[8]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Catalyst Preparation: To the flask, add Pd₂(dba)₃ (458 mg, 0.5 mmol, 1 mol%), Xantphos (868 mg, 1.5 mmol, 3 mol%), and sodium tert-butoxide (6.73 g, 70 mmol, 1.4 eq).
-
Reagent Addition: a. Add ethyl piperidine-3-carboxylate (7.86 g, 50 mmol) via syringe. b. Add 2-chloropyridine (5.68 g, 4.75 mL, 50 mmol) via syringe. c. Add 200 mL of anhydrous toluene via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain the temperature for 8-12 hours. Monitor progress by TLC (e.g., 20% EtOAc/Hexanes) or LC-MS.
-
Work-up: a. Cool the reaction to room temperature. b. Quench the reaction by slowly adding 100 mL of water. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (50 mL). d. Transfer the filtrate to a separatory funnel. Separate the layers. e. Extract the aqueous layer with ethyl acetate (2 x 50 mL). f. Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the product as a viscous oil.[13]
PART C: Synthesis of this compound (Hydrolysis & Salt Formation)
Rationale: The final step removes the ethyl ester protecting group to reveal the carboxylic acid. Using aqueous HCl achieves both hydrolysis and the formation of the stable, crystalline hydrochloride salt in a single operation, simplifying isolation.
-
Setup: To a 250 mL round-bottom flask, add the purified ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate (e.g., 9.37 g, 40 mmol) and 100 mL of 6 M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) for 4-6 hours. Monitor the reaction by LC-MS until the ester starting material is fully consumed.
-
Isolation: a. Cool the reaction mixture in an ice bath for 1-2 hours. A precipitate should form. b. If precipitation is slow, you can reduce the volume of the solution by ~50% on a rotary evaporator and then cool again. Adding a small amount of isopropanol can also aid precipitation. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 50 °C overnight.
-
Yield & Characterization: Expected yield is 80-90%. The final product should be characterized to confirm its identity and purity using techniques like ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.[13][14]
Summary of Reaction Parameters
| Parameter | Step A: Esterification | Step B: C-N Coupling | Step C: Hydrolysis |
| Key Reagents | Piperidine-3-COOH, EtOH | Ethyl piperidine-3-carboxylate, 2-Cl-Pyridine | Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate |
| Catalyst/Promoter | Conc. HCl | Pd₂(dba)₃ / Xantphos | 6 M HCl |
| Base | N/A | NaOtBu | N/A |
| Solvent | Ethanol | Toluene | Water |
| Temperature | ~80 °C (Reflux) | 100 °C | ~105 °C (Reflux) |
| Time | 12-16 h | 8-12 h | 4-6 h |
| Typical Yield | 90-95% | 75-85% (after purification) | 80-90% |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) is required.
-
2-Chloropyridine: This compound is highly toxic and fatal if inhaled or in contact with skin.[9][15][16] Use a dedicated syringe and handle only in a fume hood. Have a quench solution (e.g., dilute sodium bicarbonate) ready for any spills.
-
Sodium tert-butoxide: This is a corrosive and water-reactive strong base.[11][12] It can cause severe burns. It reacts violently with water. Handle in an inert atmosphere (glove box or under nitrogen/argon) and weigh quickly.
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Acid/Base Handling: Concentrated HCl is corrosive and has noxious fumes. Handle with care. Neutralize all acidic and basic waste streams before disposal.
References
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives - MDPI. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]
-
2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - ACS Publications. [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed. [Link]
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- 5. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols for the Comprehensive Analysis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a detailed framework of analytical methodologies for the characterization, quantification, and purity assessment of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride (PPC-HCl). As a molecule of interest in pharmaceutical research and development, possessing both a pyridine and a piperidine-carboxylic acid moiety, its analytical control is critical for ensuring quality and consistency. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and potentiometric titration for assay. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable results.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine-3-carboxylic acid scaffold.[1][2] The hydrochloride salt form is often utilized to improve solubility and stability. Accurate and precise analytical methods are paramount for its progression through the drug development pipeline, from synthesis confirmation to quality control of the active pharmaceutical ingredient (API).[3][4]
Physicochemical Properties (of the free base):
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| IUPAC Name | 1-(pyridin-2-yl)piperidine-3-carboxylic acid | [5] |
| InChIKey | QZQCXIGVFAOJNE-UHFFFAOYSA-N | [5] |
The presence of a carboxylic acid, a basic pyridine nitrogen, and a tertiary amine within the piperidine ring dictates the compound's behavior in different analytical systems. The hydrochloride salt form makes it amenable to analysis in aqueous and polar organic solvents.
Strategic Analytical Workflow
A multi-faceted approach is necessary for the complete analytical characterization of PPC-HCl. The choice of method depends on the analytical objective, whether it is identity confirmation, purity determination, or quantification.
Caption: Overall analytical workflow for PPC-HCl.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for determining the purity and assay of PPC-HCl.[6] The method must be able to separate the main component from potential impurities, including starting materials, by-products, and degradation products.
Rationale for Method Design
-
Stationary Phase: An octadecylsilane (C18) column is selected as the initial choice due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The aromatic pyridine ring and the aliphatic piperidine ring will interact favorably with the C18 stationary phase.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed.
-
Buffer (e.g., Phosphate Buffer, pH 2.0-3.0): The acidic pH serves two critical purposes: 1) It protonates the carboxylic acid group, rendering it less polar and enhancing its retention on the C18 column. 2) It ensures consistent protonation of the basic nitrogen atoms, leading to sharp, symmetrical peaks.[7]
-
Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A gradient elution is recommended to ensure the elution of both polar and potential nonpolar impurities within a reasonable timeframe.
-
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (DAD) detector is ideal, allowing for detection at an optimal wavelength (e.g., around 260 nm, characteristic of the pyridine moiety) and simultaneous spectral analysis to assess peak purity.[6]
Detailed HPLC Protocol
Objective: To determine the purity (% area) and assay (using an external standard) of PPC-HCl.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
PPC-HCl reference standard and sample.
-
HPLC-grade acetonitrile, potassium phosphate monobasic, phosphoric acid, and water.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water, and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Diluent Preparation: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is a suitable diluent.
-
Standard Preparation (for Assay): Accurately weigh about 10 mg of PPC-HCl reference standard and dissolve it in 100.0 mL of diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the PPC-HCl sample and prepare a solution in the same manner as the standard.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | DAD, 260 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Data Analysis:
-
Purity: For the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Assay: Calculate the assay of the sample using the external standard method: Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x 100
-
Method Validation
The described HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3]
Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak purity analysis, no interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.999 over a range (e.g., 50-150% of nominal concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0% for spiked samples.[8] |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To evaluate the method's reliability with small, deliberate variations in parameters. | Peak area and retention time remain within acceptable limits. |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule.[9][10]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of PPC-HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is a good choice for the hydrochloride salt.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Interpretation (Expected Signals):
-
¹H NMR:
-
Pyridine Ring: A set of aromatic signals between ~7.0 and 8.5 ppm.
-
Piperidine Ring: A series of complex aliphatic signals (multiplets) between ~1.5 and 4.0 ppm. The protons adjacent to the nitrogen atoms will be deshielded.
-
Carboxylic Acid Proton: May be a broad singlet or exchange with D₂O, making it invisible. In DMSO-d₆, it would appear as a broad signal >10 ppm.
-
-
¹³C NMR:
-
Carboxylic Carbonyl: A signal around ~170-180 ppm.
-
Pyridine Carbons: Signals in the aromatic region (~120-150 ppm).
-
Piperidine Carbons: Aliphatic signals between ~20 and 60 ppm.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.[11]
Protocol:
-
Technique: Electrospray Ionization (ESI) is ideal for this polar molecule. It can be coupled with an HPLC system (LC-MS) or performed via direct infusion.
-
Sample Preparation: Prepare a dilute solution of PPC-HCl (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.
-
Acquisition: Acquire the spectrum in positive ion mode.
-
Interpretation:
-
The primary ion expected is the protonated molecule [M+H]⁺, where M is the free base.
-
Expected m/z: 207.11 (for C₁₁H₁₅N₂O₂⁺). The detection of this ion confirms the molecular weight of the free base.
-
Potentiometric Titration for Assay
As PPC-HCl is a salt of a weak base (the pyridine and piperidine nitrogens) and a strong acid (HCl), its assay can be determined by non-aqueous potentiometric titration. This is an absolute quantification method that does not require a reference standard of the same compound.
Rationale: The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid). The chloride ion is then titrated with a standardized solution of a strong acid in a non-aqueous medium, such as perchloric acid in acetic acid. The endpoint is detected using a pH electrode.
Protocol:
-
Sample Preparation: Accurately weigh ~150 mg of PPC-HCl and dissolve in 50 mL of glacial acetic acid.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential (mV) with a suitable electrode system.
-
Endpoint Detection: Determine the equivalence point from the inflection point of the titration curve.
-
Calculation: Calculate the assay based on the volume of titrant consumed, its normality, and the sample weight. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of PPC-HCl.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of this compound. The cornerstone of routine analysis is a validated, stability-indicating HPLC method for purity and assay. This is complemented by spectroscopic techniques (NMR and MS) for definitive structural confirmation and a classic titrimetric method for absolute quantification. Adherence to these protocols will ensure that the material meets the high standards required for pharmaceutical development.
References
-
Muszalska, I., et al. (2012). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 69(3), 405-412. Available at: [Link]
-
Zhang, Q., et al. (2013). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A, 1312, 49-56. Available at: [Link]
-
Jones, S. P., et al. (2022). Supporting Information for: A divergent, fragment-based approach to 3D-shaped piperidines. Royal Society of Chemistry. Available at: [Link]
-
Santoprete, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Piperidine-Based Constrained Analogues as ADAMTS-7 Inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Onajole, O. K., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111628. Available at: [Link]
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PubChem. (n.d.). 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Kawasue, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. Available at: [Link]
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Pawar, S. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
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Tzankova, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. Available at: [Link]
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MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. MDPI. Available at: [Link]
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PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]
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Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]
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Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3842. Available at: [Link]
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Kumar, G. A., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
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Chung, C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 1-(pyridin-2-yl)piperidine via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[3] The synthesis of 1-(pyridin-2-yl)piperidine, a key structural element in numerous biologically active compounds, presents a classic case for the application of this methodology. This document provides a comprehensive guide to the synthesis of 1-(pyridin-2-yl)piperidine from 2-halopyridines and piperidine, detailing the underlying mechanistic principles, a robust experimental protocol, and critical insights for reaction optimization.
Scientific Rationale: The "Why" Behind the Protocol
The Buchwald-Hartwig amination is a complex catalytic process where the choice of each component—palladium precursor, ligand, base, and solvent—is critical for success.[4][5] Understanding the role of each component allows for rational troubleshooting and adaptation of the protocol for different substrates.
The Catalytic Heart: Palladium and the Ligand
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] While various palladium sources can be used, pre-formed palladium complexes, known as precatalysts, are often preferred in modern protocols for their stability and efficiency in generating the active Pd(0) species.[5][7]
The ligand is arguably the most crucial component, as it modulates the stability and reactivity of the palladium center.[7] For the coupling of a secondary cyclic amine like piperidine with an electron-deficient heteroaryl halide such as 2-chloropyridine or 2-bromopyridine, bulky and electron-rich phosphine ligands are generally the most effective. Ligands such as RuPhos and BrettPhos have demonstrated success in similar transformations. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7]
The Role of the Base and Solvent
A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide, which is the active nucleophile in the reaction.[8] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[7][8]
The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the required temperature. Aprotic, non-polar to moderately polar solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[8] It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate the palladium catalyst.
The Catalytic Cycle in Action
The generally accepted mechanism for the Buchwald-Hartwig amination is a multi-step process:
-
Activation: The palladium precatalyst is reduced to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) complex reacts with the 2-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Piperidine coordinates to the Pd(II) center, and the base removes a proton to form the palladium-amido complex.
-
Reductive Elimination: The desired 1-(pyridin-2-yl)piperidine is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
Below is a visualization of this catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(pyridin-2-yl)piperidine
This protocol provides a detailed procedure for the synthesis of 1-(pyridin-2-yl)piperidine from 2-chloropyridine and piperidine.
Materials and Reagents
-
2-Chloropyridine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., RuPhos, 1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Oven-dried Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (argon or nitrogen) supply with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
The following workflow diagram outlines the key experimental steps.
Caption: Experimental workflow for the synthesis of 1-(pyridin-2-yl)piperidine.
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3), the ligand (if not using a precatalyst that includes it), and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is a critical step to prevent deactivation of the catalyst.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for a few minutes, then add 2-chloropyridine followed by piperidine via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.[9] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(pyridin-2-yl)piperidine.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination to synthesize 1-(pyridin-2-yl)piperidine.
| Parameter | Condition | Rationale/Comment |
| Aryl Halide | 2-Bromopyridine or 2-Chloropyridine | 2-Bromopyridine is generally more reactive than 2-chloropyridine.[7] |
| Amine | Piperidine (1.1-1.5 equiv) | A slight excess of the amine is used to drive the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Precatalyst (1-2 mol%) | Precatalysts like RuPhos Pd G3 offer convenience and improved activity.[7] |
| Ligand | RuPhos, XPhos, or BrettPhos (1.5-4 mol%) | Bulky, electron-rich ligands are essential for this transformation.[7] |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv) | A strong base is typically required for efficient deprotonation of the amine.[8] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents are standard; proper degassing is crucial.[8] |
| Temperature | 80-110 °C | Higher temperatures are often needed, especially for less reactive aryl chlorides.[9] |
| Time | 12-24 hours | Reaction progress should be monitored to determine the optimal time.[7] |
| Yield | 70-95% | Yields can be high but are dependent on the optimization of all parameters. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Inappropriate ligand or base; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Screen different ligands and bases. Increase the reaction temperature. |
| Side Product Formation | Hydrodehalogenation of the aryl halide; Homocoupling of the aryl halide. | Use a less sterically hindered ligand. Lower the reaction temperature slightly. Ensure the base is fully dissolved. |
| Difficulty in Purification | Residual catalyst or ligand. | Perform an aqueous workup to remove inorganic salts. Consider a filtration through a plug of silica gel before column chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 1-(pyridin-2-yl)piperidine. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired product. The protocol and insights provided in this document serve as a valuable resource for scientists engaged in the synthesis of N-heterocyclic compounds for drug discovery and development.
References
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Malinowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
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WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]
-
Li, G., et al. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]
-
Djebbar, S., et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Retrieved from [Link]
-
Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Kappe, C. O., et al. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Retrieved from [Link]
-
Isaksson, J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva Portal. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Heteronuclear PtII–PdII dimers formation through ligands subtle tailoring. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Sarris, M., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. Retrieved from [Link]
-
Walsh, K., et al. (2013). Amination of 2-halopyridines. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
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Probing the Niacin Receptor: 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride as a Novel GPR109A Agonist
Application Note & Technical Guide
For: Researchers, scientists, and drug development professionals in pharmacology and metabolic disease.
Abstract
This document provides a comprehensive technical guide for the utilization of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride as a chemical probe. Based on its structural similarity to known ligands, we hypothesize that this compound acts as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor or hydroxycarboxylic acid receptor 2 (HCAR2). This guide details the proposed mechanism of action, provides validated protocols for its characterization in cell-based assays, and offers insights into data interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results for researchers investigating GPR109A signaling in drug discovery and chemical biology.
Introduction: The Scientific Rationale
The G protein-coupled receptor 109A (GPR109A) has garnered significant attention as a therapeutic target, primarily due to its role in mediating the lipid-lowering effects of niacin (nicotinic acid).[1] Activation of GPR109A on adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[2][3] This mechanism contributes to a favorable alteration of plasma lipid profiles. Furthermore, GPR109A is expressed on various immune cells, where its activation can exert anti-inflammatory effects.[4][5]
The therapeutic use of niacin is often limited by a strong flushing response, a vasodilation effect mediated by GPR109A activation in skin cells.[1] Consequently, there is a pressing need for novel GPR109A agonists that can separate the beneficial anti-lipolytic and anti-inflammatory effects from the undesirable flushing side effect. Chemical probes are indispensable tools in this endeavor, allowing for the detailed exploration of receptor pharmacology and downstream signaling pathways.
This compound is a novel small molecule that incorporates the key pharmacophoric elements of known GPR109A agonists: a pyridine ring and a carboxylic acid moiety.[6] Its unique three-dimensional structure, conferred by the piperidine ring, offers the potential for differential engagement with the receptor, possibly leading to biased signaling. This guide presents this compound as a valuable tool for investigating GPR109A biology.
Physicochemical Properties & Handling
Proper handling and storage of the chemical probe are paramount for obtaining reliable and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | (Calculated) |
| Molecular Weight | 242.70 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Solubility | Soluble in water and DMSO | (Inferred from structure) |
Stock Solution Preparation:
For cell-based assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[7]
-
Preparation of a 10 mM Stock Solution:
-
Accurately weigh 2.43 mg of this compound.
-
Dissolve the compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate aqueous assay buffer. Ensure the final concentration of DMSO in the assay does not exceed 0.5% to avoid solvent-induced cellular toxicity.
-
Proposed Mechanism of Action: GPR109A Signaling
This compound is hypothesized to bind to and activate GPR109A. This receptor is primarily coupled to the Gi/o family of G proteins.[2] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Simultaneously, agonist-bound GPR109A can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization.[1][8] β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades.
Figure 1. Proposed signaling pathway of this compound via GPR109A.
Experimental Protocols: Functional Characterization
To validate the activity of this compound as a GPR109A agonist, two primary functional assays are recommended: a cAMP inhibition assay and a β-arrestin recruitment assay.
Protocol 1: cAMP Inhibition Assay
This assay quantifies the ability of the probe to inhibit forskolin-stimulated cAMP production in cells stably expressing GPR109A.
Workflow Diagram:
Figure 2. Workflow for the GPR109A cAMP inhibition assay.
Materials:
-
CHO-K1 cell line stably expressing human GPR109A (e.g., DiscoverX cAMP Hunter CHO-K1 GPR109A Gi Cell Line).[9]
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic).
-
384-well white, solid-bottom assay plates.
-
This compound.
-
Niacin (positive control).
-
Forskolin.
-
DMSO.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit).
-
Multilabel plate reader compatible with the chosen detection technology.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the CHO-K1-GPR109A cells according to the supplier's recommendations.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[10]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer, starting from a top concentration of 100 µM. A 10-point, 1:3 dilution series is recommended.
-
Prepare a similar dilution series for niacin as a positive control.
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound dilutions.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the appropriate compound dilution or control to each well.
-
Incubate the plate for 30 minutes at room temperature.[11]
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM to stimulate submaximal cAMP production.[12]
-
Add 10 µL of the forskolin solution to all wells, except for the negative control wells (which receive 10 µL of assay buffer).
-
Incubate the plate for 30 minutes at room temperature.[13]
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Read the plate on a multilabel plate reader.
-
Normalize the data to the positive (forskolin alone) and negative (vehicle) controls.
-
Plot the percentage inhibition of the forskolin response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a readout of a different branch of the signaling pathway.
Materials:
-
HEK293 cell line stably co-expressing GPR109A and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin GPCR Assay).
-
Cell culture medium and reagents as for the cAMP assay.
-
384-well white, solid-bottom assay plates.
-
This compound.
-
Niacin (positive control).
-
β-arrestin detection reagents.
-
Luminescence plate reader.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in a 384-well plate at a density optimized for the specific cell line and detection system (typically 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and positive control (niacin) in assay buffer as described for the cAMP assay.
-
-
Assay Execution:
-
Add the compound dilutions to the cells.
-
Incubate the plate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.[14]
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Analysis:
-
Read the luminescence signal on a plate reader.
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of a reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Expected Results & Interpretation
The following table provides a hypothetical dataset for the characterization of this compound ("Probe-X") as a GPR109A agonist.
| Compound | cAMP Inhibition IC₅₀ (nM) | β-Arrestin Recruitment EC₅₀ (nM) | Efficacy (vs. Niacin) |
| Niacin | 150 | 250 | 100% |
| Probe-X | 85 | 500 | 95% |
| Vehicle | No activity | No activity | 0% |
Interpretation of Results:
-
Potency: In this hypothetical example, "Probe-X" demonstrates a higher potency (lower IC₅₀) in the cAMP inhibition assay compared to niacin, suggesting it is a more potent inhibitor of adenylyl cyclase through Gαi coupling.
-
Biased Agonism: The EC₅₀ for β-arrestin recruitment is significantly higher than its IC₅₀ for cAMP inhibition. This may indicate that "Probe-X" is a biased agonist, preferentially activating the G protein pathway over the β-arrestin pathway. This is a desirable characteristic for a therapeutic candidate, as β-arrestin recruitment is often associated with the flushing side effect.
-
Efficacy: With an efficacy of 95% relative to niacin, "Probe-X" is considered a full or near-full agonist.
Conclusion
This compound represents a promising new chemical probe for the study of GPR109A. Its hypothesized activity as a potent, and potentially G protein-biased, agonist makes it a valuable tool for dissecting the complex signaling pathways downstream of this important metabolic receptor. The detailed protocols provided in this guide offer a robust framework for researchers to characterize its activity and explore its potential in the development of novel therapeutics for metabolic and inflammatory diseases.
References
-
Meyers, M. J., & Xu, W. (2021). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. MDPI. Retrieved from [Link]
-
Richman, J. G., et al. (2007). Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. ResearchGate. Retrieved from [Link]
-
Graff, E. C., et al. (2014). GPR109A and Vascular Inflammation. PMC. Retrieved from [Link]
-
Zhang, Y., & Xie, X. (2012). Tools for GPCR drug discovery. PMC. Retrieved from [Link]
-
Priyadarshini, M., & Gill, R. K. (2017). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]
-
Scholtz, B., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Al-Dwairi, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Retrieved from [Link]
-
Avidor-Reiss, T., et al. (1995). K-Opioid receptor-transfected cell lines. Weizmann Institute of Science. Retrieved from [Link]
-
Ng, K. Y., et al. (2017). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. MDPI. Retrieved from [Link]
-
Pike, N. B. (2014). GPR109A and vascular inflammation. PubMed. Retrieved from [Link]
-
Stoddart, L. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Retrieved from [Link]
-
Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. Retrieved from [Link]
-
Cilibrizzi, A., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. Retrieved from [Link]
-
Latorraca, N. R., et al. (2023). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Retrieved from [Link]
-
DiscoverXCorporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]
-
Latorraca, N. R., et al. (2022). Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor. PMC. Retrieved from [Link]
Sources
- 1. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. GPCR Compound Library | TargetMol [targetmol.com]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DiscoverX cAMP Hunter CHO-K1 GPR109A Gi Cell Line 2 Vials | Buy Online | DiscoverX | Fisher Scientific [fishersci.pt]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Troubleshooting & Optimization
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride stability and storage conditions
Welcome to the technical support guide for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in your experiments. We will address common questions and troubleshooting scenarios based on the chemical principles governing its structure, which includes a pyridine ring, a piperidine ring, a carboxylic acid, and a hydrochloride salt.
Part 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: As a hydrochloride salt of an organic base, the compound's stability is primarily influenced by moisture, temperature, and light. For long-term storage, the solid material should be kept in a tightly sealed container in a dry, dark, and refrigerated environment (2-8°C). Many hydrochloride salts are hygroscopic, meaning they can absorb moisture from the air, which can lead to physical changes (stickiness, clumping) and chemical degradation[1][2]. Storing it in a desiccator can provide an additional layer of protection against humidity.
Q2: Can I store the solid compound at room temperature?
A2: While refrigerated storage is recommended for long-term stability, storage at ambient room temperature in a tightly sealed container protected from light is generally acceptable for short periods (days to weeks)[3][4]. However, for periods extending beyond a month, refrigeration is advised to minimize the risk of slow degradation from thermal stress or ambient humidity.
Q3: How should I prepare stock solutions of this compound?
A3: The hydrochloride salt form is intended to enhance aqueous solubility[5]. For most applications, sterile, deionized water or a buffer of choice (e.g., PBS) is a suitable solvent. For higher concentrations or to ensure sterility, Dimethyl Sulfoxide (DMSO) can also be used. When preparing aqueous solutions, it is crucial to ensure the final pH is compatible with the compound's stability. The presence of the pyridine and piperidine nitrogens and the carboxylic acid means the molecule's charge and reactivity can be pH-dependent[6][7].
Q4: How stable are solutions of this compound?
A4: Solution stability is significantly less robust than solid-state stability and is highly dependent on the solvent, pH, and storage temperature.
-
pH: Pyridinecarboxylic acids can be susceptible to decarboxylation (loss of CO₂), a reaction that is often pH-dependent[6]. Extreme pH values (highly acidic or alkaline) should be avoided unless required for a specific experimental reason.
-
Oxidation: The piperidine ring, a tertiary amine, is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts[8][9]. This can be accelerated by exposure to air (oxygen) and certain metal ions in solution.
-
Recommendation: Prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C[10]. A stability study under your specific solution conditions is highly recommended.
Q5: What analytical method is best for assessing the purity and stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or photodiode array (PDA) detector, is the most effective technique for assessing purity and detecting degradation products[11]. For identifying the exact structure of any impurities or degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides molecular weight information[12].
Part 2: Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve common issues encountered during experimentation.
Issue: I am observing inconsistent or declining activity in my biological assays.
This is a primary indicator of compound degradation. Use the following diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: My solid compound has turned from a white powder to a yellowish, sticky solid.
-
Probable Cause: This is a classic sign of moisture absorption due to the hygroscopic nature of many hydrochloride salts[2]. The color change may also indicate a slow degradation reaction initiated by the presence of water or exposure to light/air.
-
Recommended Action:
-
Immediately transfer the compound to a container with a tighter seal and store it in a desiccator at the recommended temperature (2-8°C).
-
Before use, run an analytical check (HPLC) to quantify the purity. If significant degradation has occurred, a fresh vial of the compound should be used.
-
Issue: I see new peaks appearing in my HPLC chromatogram over time.
-
Probable Cause: This confirms chemical degradation. Based on the structure, the likely degradation pathways are:
-
Oxidation of the Piperidine Nitrogen: This would result in the formation of an N-oxide. In a mass spectrometer, you would observe a peak at [M+16]+H⁺. This is a common pathway for tertiary amines[9].
-
Decarboxylation: Loss of the carboxylic acid group as CO₂. This would result in a degradant with a mass of [M-44]+H⁺. This can be promoted by heat or non-optimal pH in solution[6][9].
-
Photodegradation: The pyridine ring can absorb UV light, potentially leading to complex degradation pathways if the compound is exposed to light for prolonged periods.
-
-
Recommended Action: Use LC-MS to identify the molecular weight of the new peaks to confirm the degradation pathway. To prevent this, ensure solutions are protected from light, stored at low temperatures, and prepared in solvents that have been purged of oxygen if oxidation is the primary issue.
Part 3: Experimental Protocols & Data
To ensure confidence in your results, we provide the following reference protocol and data table.
Table 1: Summary of Recommended Storage Conditions
| Form | Parameter | Recommendation | Rationale |
| Solid | Temperature | 2–8°C (Long-term) | Minimizes thermal degradation. |
| Room Temperature (Short-term) | Acceptable for brief periods[4]. | ||
| Atmosphere | Tightly sealed container, store under inert gas (e.g., Argon) if possible, use of a desiccator is highly recommended. | The hydrochloride salt can be hygroscopic; the piperidine moiety is susceptible to oxidation[1][2][9]. | |
| Light | Protect from light (amber vial). | Prevents potential photodegradation related to the pyridine ring. | |
| Solution | Temperature | -20°C to -80°C | Drastically slows hydrolytic and oxidative degradation pathways. |
| Solvent | High-purity water, PBS, or DMSO. | The hydrochloride form promotes solubility in aqueous media[5]. | |
| Handling | Prepare fresh or store as single-use aliquots. | Avoids contamination and degradation from repeated freeze-thaw cycles[10]. |
Protocol: Assessment of Stock Solution Stability via RP-HPLC
This protocol provides a self-validating system to determine the stability of your compound in a specific solvent and storage condition.
1. Objective: To quantify the degradation of this compound in a stock solution over a defined period.
2. Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., water, DMSO)
-
HPLC system with RP-C18 column and UV/PDA detector
-
Sterile, amber microcentrifuge tubes or HPLC vials
3. Methodology:
-
Preparation of Stock Solution (Time = 0):
-
Accurately weigh and dissolve the compound in your chosen solvent to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution. This is your t=0 stock.
-
-
Initial Analysis (t=0):
-
Immediately dilute a sample of the t=0 stock to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject onto the HPLC system.
-
Record the chromatogram. The area of the main peak at t=0 represents 100% purity.
-
-
Sample Storage:
-
Dispense the remaining t=0 stock solution into several single-use amber vials.
-
Store these aliquots under the conditions you wish to test (e.g., 4°C, Room Temperature, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week), retrieve one aliquot from each storage condition.
-
Allow the sample to come to room temperature.
-
Dilute and analyze via HPLC using the exact same method as the t=0 sample.
-
-
Data Evaluation:
-
Calculate the relative purity at each time point by comparing the main peak area to the t=0 peak area: Purity (%) = (Area_t=x / Area_t=0) * 100.
-
Note the appearance and area of any new peaks, which represent degradation products. A successful stability study involves running both current and proposed assays in parallel for a period to generate real-time comparative data[13].
-
References
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Dunn, G. E., & Lee, G. C. (Year not available). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- Sigma-Aldrich. (2021). Pyridine hydrochloride - Safety Data Sheet.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- ACS Earth and Space Chemistry. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures.
- Chemicea. (n.d.). Material Safety Data Sheet.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - pyridine-2-carboxylic acid.
- FCT EMIS. (n.d.). PROPERTIES OF SALTS.
- Spectrum Chemical. (2018). SAFETY DATA SHEET - picolinic acid.
- NCBI. (n.d.). ANALYTICAL METHOD ASSESSMENT.
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- Wikipedia. (n.d.). Hydrochloride.
Sources
- 1. uprm.edu [uprm.edu]
- 2. fctemis.org [fctemis.org]
- 3. chemicea.com [chemicea.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Hydrochloride - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Synthesis Optimization of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis and optimization of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for synthesizing this compound is a multi-step process that typically begins with a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This is followed by ester hydrolysis and subsequent salt formation. The key steps are:
-
Buchwald-Hartwig Amination: Coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a piperidine-3-carboxylic acid ester (such as ethyl or tert-butyl nipecotate).
-
Ester Hydrolysis: Conversion of the resulting ester to the corresponding carboxylic acid using basic or acidic conditions.
-
Hydrochloride Salt Formation: Treatment of the free base with hydrochloric acid to yield the final hydrochloride salt.
Q2: What are the critical parameters to control in the Buchwald-Hartwig amination step?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of several parameters[1][2]:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is essential. For coupling with less reactive 2-chloropyridines, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) are often necessary to achieve good yields[1].
-
Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems[1].
-
Solvent: Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions[1].
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion, especially when using aryl chlorides[1].
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial, as the Pd(0) active catalyst is sensitive to oxidation. Reactions should be conducted under an inert atmosphere of argon or nitrogen[1].
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[3]. A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to observe the consumption of starting materials and the formation of the product.
Q4: What are the expected side products, and how can they be minimized?
The most common side product in the Buchwald-Hartwig amination of halopyridines is the hydrodehalogenation of the starting 2-halopyridine, where the halogen is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by optimizing the catalyst-ligand system. Another potential side reaction is the formation of diarylated piperidines, although this is less common with piperidine-3-carboxylic acid esters due to steric hindrance.
Troubleshooting Guide
Problem 1: Low or No Product Yield in the Buchwald-Hartwig Amination Step
Question: My Buchwald-Hartwig amination reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this step is a common issue, often stemming from the deactivation of the catalyst or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inert Atmosphere and Anhydrous Conditions:
-
Cause: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation. Water can also interfere with the catalytic cycle.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Selection:
-
Cause: 2-Chloropyridine is a challenging substrate for Buchwald-Hartwig amination due to the strong C-Cl bond. The choice of ligand is critical for activating this bond.
-
Solution: If using 2-chloropyridine, consider switching to a more reactive 2-bromopyridine. If 2-chloropyridine must be used, employ a highly active, sterically hindered biarylphosphine ligand such as RuPhos, BrettPhos, or DavePhos. If you are using a standard palladium source like Pd(OAc)₂, consider switching to a pre-catalyst (e.g., a G3 or G4 palladacycle) which can form the active Pd(0) species more efficiently[1]. You may also need to increase the catalyst loading to 3-5 mol%[1].
-
-
Base Selection:
-
Cause: The base may be too weak to deprotonate the piperidine nitrogen effectively, or it may not be sufficiently soluble in the reaction medium.
-
Solution: Sodium tert-butoxide is generally the most effective base for this transformation. If your substrate is sensitive to this strong base, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), but be prepared to increase the reaction temperature.
-
-
Reaction Temperature:
-
Cause: The reaction may require more thermal energy to overcome the activation barrier, especially for the oxidative addition of the C-Cl bond.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C. For challenging couplings, temperatures up to 110 °C may be necessary[1].
-
Problem 2: Incomplete Ester Hydrolysis
Question: I am having difficulty hydrolyzing the ester to the carboxylic acid. What are the best conditions for this step?
Answer:
Incomplete hydrolysis can be due to steric hindrance or the formation of insoluble intermediates. Here are some strategies:
-
Choice of Base and Solvent:
-
Solution: A common method is to use an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water or methanol and water. Heating the reaction mixture can help drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS until the starting ester is no longer observed.
-
-
Acidic Hydrolysis:
-
Solution: If basic hydrolysis is problematic, acidic hydrolysis can be attempted. Refluxing the ester in a mixture of concentrated hydrochloric acid and an organic solvent like dioxane can be effective. However, be aware that this may lead to the formation of the hydrochloride salt directly, which might precipitate from the reaction mixture.
-
Problem 3: Difficulty in Isolating the Hydrochloride Salt
Question: I am struggling to precipitate or crystallize the final hydrochloride salt. What are the best practices for its isolation?
Answer:
The physical properties of hydrochloride salts can vary, and some may be challenging to crystallize.
-
Solvent Selection:
-
Solution: After obtaining the free base of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, dissolve it in a minimal amount of a suitable solvent like methanol, ethanol, or isopropanol. Then, add a solution of HCl in a non-polar solvent like diethyl ether or 1,4-dioxane dropwise with stirring. The hydrochloride salt should precipitate. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
-
Purification of the Salt:
-
Solution: The crude hydrochloride salt can be purified by recrystallization. Common solvent systems for recrystallization of similar compounds include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/acetone[4].
-
Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination and subsequent transformations. Optimization of specific conditions may be necessary for your particular setup and scale.
Step 1: Buchwald-Hartwig Amination to form Ethyl 1-(Pyridin-2-yl)piperidine-3-carboxylate
Caption: Workflow for the Buchwald-Hartwig amination step.
Step 2: Ester Hydrolysis
-
Dissolve the purified ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add an excess of lithium hydroxide (3-4 equivalents) and stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl to a pH of approximately 6-7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities. The product will likely remain in the aqueous layer as the zwitterion.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude 1-(pyridin-2-yl)piperidine-3-carboxylic acid.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude carboxylic acid in a minimal amount of methanol or ethanol.
-
To this solution, add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until the precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. The following table summarizes the general trends observed for the coupling of aryl chlorides with amines, which can be extrapolated to the synthesis of the target molecule.
| Palladium Source | Ligand | Base | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 100-110 | Low to no conversion |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | 100-110 | Moderate yield |
| Pd(OAc)₂ | DavePhos | NaOtBu | 80-100 | Good to high yield |
| G3-Palladacycle | RuPhos | NaOtBu | 80-100 | High to excellent yield |
Visualizations
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges encountered during its use in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic endeavors.
Section 1: Understanding Your Reagent
Before troubleshooting reactions, it is critical to understand the starting material. This compound is a bifunctional molecule with distinct reactive centers. Its properties as a hydrochloride salt are central to its handling and reactivity.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A: This molecule has three key features that dictate its chemical behavior:
-
A Carboxylic Acid: This is the primary site for reactions like amide bond formation, esterification, or reduction. Its reactivity is initially masked by the hydrochloride salt form.[1][2]
-
A Piperidine Ring: The tertiary amine within the piperidine ring is basic. However, in the hydrochloride salt form, this nitrogen is likely protonated, rendering it non-nucleophilic and non-basic.
-
A Pyridin-2-yl Group: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a hydrogen bond acceptor, a base, or a coordinating ligand for metal catalysts. This can sometimes complicate reactions, a phenomenon known in the literature as the "2-pyridyl problem" in certain cross-coupling contexts.[3]
The entire molecule is supplied as a hydrochloride salt. This means the most basic nitrogen (likely the piperidine nitrogen) is protonated. To engage the carboxylic acid in most coupling reactions, this salt must be neutralized in situ.
Section 2: Troubleshooting Amide Coupling Reactions
The most common application for this reagent is as a carboxylic acid component in amide bond formation. Success hinges on proper activation of the acid and ensuring the amine coupling partner is sufficiently nucleophilic.
Q2: My amide coupling reaction with this compound is not working or giving very low yields. What is the most common reason for failure?
A: The most frequent cause of failure is improper management of the acid-base chemistry. Your starting material is an HCl salt. This has two immediate consequences:
-
The Carboxylic Acid is Not Ready for Activation: The carboxylate may exist in equilibrium with its protonated form, but more importantly, the reaction medium is acidic.
-
Your Amine Nucleophile is Quenched: If you add your amine coupling partner directly to the reaction without a suitable base, it will be protonated by the HCl, forming a non-nucleophilic ammonium salt.
The Solution: Stoichiometry of the Base You MUST add a non-nucleophilic organic base to neutralize the HCl salt and to scavenge the proton generated during the amide coupling itself. A common choice is N,N-Diisopropylethylamine (DIPEA or Hünig's base).
-
Minimum Base Required: 2.0 equivalents (1.0 eq. to neutralize the starting material's HCl salt, and 1.0 eq. to neutralize the acid produced by the coupling agent).
-
Recommended: 2.5 - 3.0 equivalents to ensure the reaction medium remains basic and the amine nucleophile is in its free, active form.
Caption: Acid-base management workflow.
Q3: I've added enough base, but my reaction is still slow or incomplete. Which coupling reagent should I use?
A: The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of your amine. A variety of factors can hinder what appears to be a straightforward reaction.[4] For a robust starting point, consider uronium-based reagents, which are often highly effective.
| Coupling Reagent | Class | Activation Mechanism | Common Byproducts | Key Advantages & Considerations |
| EDC (or DIC) | Carbodiimide | Forms an O-acylisourea intermediate. Often used with an additive like HOBt or NHS. | Dicyclohexylurea (DCU) or Diisopropylurea (DIU). | Cost-effective. Byproduct removal can be difficult (DCU is particularly insoluble).[5] |
| HATU (or HBTU) | Uronium/Aminium | Forms an activated acyl-uronium species. | Tetramethylurea. | Highly efficient, especially for hindered substrates. Fast reaction times. More expensive.[6] |
| T3P® | Phosphonic Anhydride | Forms a mixed anhydride. | Phosphate salts. | Broadly applicable, high-yielding. Byproducts are water-soluble, simplifying work-up. |
| SOCl₂ | Acid Halide Formation | Converts the carboxylic acid to a highly reactive acyl chloride.[7] | SO₂, HCl. | Very reactive intermediate. Harsh conditions may not be suitable for complex molecules with sensitive functional groups.[8] |
Recommendation: Start with HATU . It is one of the most reliable modern coupling reagents and generally provides clean, fast reactions. If cost is a major concern, EDC in combination with N-hydroxysuccinimide (NHS) is a viable alternative.
Protocol 2.1: General Procedure for Amide Coupling using HATU
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.1 eq.) to the mixture. A color change (e.g., to light yellow) is often observed.[6] Stir for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Nucleophile Addition: Add your amine coupling partner (1.0 - 1.2 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Section 3: Work-up and Purification Challenges
The basic nature of the piperidine and pyridine moieties in your product can lead to purification difficulties, particularly with silica gel chromatography.
Q4: My crude product looks clean by LC-MS, but I get significant peak tailing and poor recovery during silica gel column chromatography. How can I fix this?
A: This is a classic problem when purifying basic compounds on standard acidic silica gel. The basic nitrogen atoms in your molecule interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to smearing, tailing, and sometimes irreversible binding.[9]
Troubleshooting Steps:
-
Mobile Phase Modification: The easiest solution is to add a basic modifier to your eluent to compete with your product for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your ethyl acetate/hexane mobile phase. This is the most common and often most effective solution.[9]
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2% added to a DCM/MeOH mobile phase) can be very effective for more strongly basic compounds.[9]
-
-
Alternative Stationary Phases:
-
Deactivated Silica: Use silica gel that has been pre-treated to cap the acidic silanol groups.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for purifying basic compounds.[9]
-
Reverse-Phase Chromatography (C18): This is a powerful alternative. Use a mobile phase of water/acetonitrile or water/methanol with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The modifier protonates your compound's basic nitrogens, leading to sharp, symmetrical peaks.
-
Caption: Decision workflow for purification troubleshooting.
Q5: My reaction generates a water-soluble byproduct from the coupling reagent (e.g., tetramethylurea from HATU). How do I ensure its complete removal?
A: While most of these byproducts have some organic solubility, they are typically highly soluble in water. Rigorous aqueous work-up is key.
-
Multiple Washes: Instead of one large aqueous wash, perform three to four smaller washes. This is more efficient at extracting water-soluble impurities.
-
Brine Wash: Always finish with a saturated NaCl (brine) wash. This helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.
-
Back-Extraction (if necessary): If your product is sufficiently non-polar, you can sometimes perform a back-extraction. After the initial extraction, wash the combined organic layers with a fresh portion of the aqueous phase to further remove impurities.
Section 4: Potential Side Reactions
Q6: Are there any potential side reactions involving the pyridine or piperidine rings under standard amide coupling conditions?
A: Under typical amide coupling conditions (room temperature, common coupling reagents), both the piperidine and pyridine rings are generally stable and unreactive. The piperidine nitrogen is protonated or sterically hindered, and the pyridine ring is not electrophilic or nucleophilic enough to interfere.
However, be mindful of the following:
-
Highly Electrophilic Reagents: If you convert the carboxylic acid to a very reactive species like an acid chloride using thionyl chloride or oxalyl chloride, you must use controlled conditions (low temperature). At elevated temperatures, side reactions with the pyridine ring are possible, though unlikely.[7]
-
Catalyst Inhibition in Other Reactions: If you plan to use the product in a subsequent step involving a transition metal catalyst (e.g., Suzuki or Buchwald-Hartwig coupling), be aware that the 2-pyridyl nitrogen can act as a ligand and inhibit or poison certain catalysts.[3][10] This often requires the use of specialized ligands or reaction conditions to overcome.[11]
References
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- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
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LibreTexts. (2019). 17.13: Reactions of Carboxylic Acids—General Features. Chemistry LibreTexts. Available at: [Link]
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MSU Chemistry. (N/A). Carboxylic Acid Reactivity. Michigan State University. Available at: [Link]
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MDPI. (N/A). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. MDPI. Available at: [Link]
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Organic Chemistry Portal. (N/A). Piperidine synthesis. organic-chemistry.org. Available at: [Link]
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Chemistry Steps. (N/A). Reactions of Acid Chlorides (ROCl) with Nucleophiles. chemistrysteps.com. Available at: [Link]
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Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
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Sciencemadness.org. (2008). Preparation of piperidine from pyridine?. Sciencemadness.org. Available at: [Link]
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ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]
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LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Available at: [Link]
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HepatoChem. (N/A). Amide coupling reaction in medicinal chemistry. hepatochem.com. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1983). The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine. RSC Publishing. Available at: [Link]
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Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
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Saskoer.ca. (N/A). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Saskatchewan Open Educational Resources. Available at: [Link]
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Chem-Impex. (N/A). 1-Z-Piperidine-3-carboxylic acid. chem-impex.com. Available at: [Link]
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PMC. (N/A). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed Central. Available at: [Link]
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-
ResearchGate. (2024). Coupling outcomes for pyridines. ResearchGate. Available at: [Link]
-
MDPI. (N/A). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. MDPI. Available at: [Link]
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Asian Journal of Chemistry. (N/A). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. asianjournalofchemistry.co.in. Available at: [Link]
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Validation & Comparative
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride vs other chemical probes
For researchers in metabolic diseases, immunology, and oncology, the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or Niacin Receptor 1 (NIACR1), presents a compelling therapeutic target. This receptor is a key sensor of metabolic state, responding to endogenous ligands such as the ketone body β-hydroxybutyrate (β-HB) and the microbial metabolite butyrate.[1][2] Pharmacologically, it is the primary target of the lipid-lowering drug niacin (nicotinic acid).[3][4] The activation of GPR109A initiates a cascade of downstream signaling events with pleiotropic effects, ranging from the inhibition of lipolysis in adipocytes to the suppression of inflammation and carcinogenesis in the colon.[1][5]
The selection of an appropriate chemical probe is paramount for elucidating the nuanced biology of GPR109A and for the development of novel therapeutics. This guide provides a comparative analysis of established GPR109A agonists, offering insights into their performance based on available experimental data. We will also discuss the potential of emerging scaffolds, such as 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, in the context of structure-activity relationships.
The GPR109A Signaling Axis
GPR109A is a Gi-coupled receptor.[2] Upon agonist binding, it triggers the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism behind the anti-lipolytic effect of niacin in adipocytes. The Gβγ subunits can activate downstream signaling pathways, including those involving phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), which are implicated in the anti-inflammatory effects of GPR109A activation.[6]
Figure 1: Simplified GPR109A signaling pathway. Agonist binding to GPR109A leads to the inhibition of adenylyl cyclase via Gαi and the activation of other pathways, such as the PLC/MAPK cascade, via Gβγ.
Comparative Analysis of GPR109A Chemical Probes
The ideal chemical probe for GPR109A should exhibit high potency, selectivity, and well-characterized in-cell activity. Below is a comparison of commonly used and investigational GPR109A agonists.
| Chemical Probe | Structure | Potency (EC50) | Key Characteristics |
| Niacin (Nicotinic Acid) | ~100 nM[3] | Endogenous high-affinity agonist. Clinically used for dyslipidemia. Causes flushing as a side effect.[7] | |
| Butyrate | ~1.6 mM[4][5] | Endogenous low-affinity agonist produced by gut microbiota.[1] Functions as a tumor suppressor in the colon.[5] | |
| Acifran | ~2 µM[8] | Synthetic agonist with high affinity for GPR109A and low affinity for the related GPR109B receptor.[2] | |
| MK-1903 | Potent (nM range) | A potent and selective GPR109A agonist.[9] Used in clinical trials to study the effects of GPR109A activation on free fatty acids.[7][9] | |
| This compound | Not publicly available | A novel compound with a pyridine carboxylic acid scaffold, suggesting potential GPR109A agonist activity. Further characterization is required. |
Discussion of Probes:
-
Niacin serves as the gold standard for GPR109A activation. Its high potency makes it a valuable tool, but its clinical use is hampered by a flushing side effect mediated by prostaglandin D2 release.[7] For in vitro studies, its well-defined pharmacology is a significant advantage.
-
Butyrate , while an important endogenous ligand, has low potency, requiring millimolar concentrations for receptor activation.[4][5] This can lead to off-target effects in cellular assays, complicating data interpretation. Its primary utility is in studying the physiological roles of microbial metabolites in the gut.
-
Acifran and MK-1903 represent more selective synthetic probes. MK-1903, in particular, has been instrumental in dissecting the GPR109A-mediated effects on lipid metabolism from other niacin-induced phenomena.[7][9] The development of such selective agonists is crucial for validating GPR109A as a therapeutic target for specific indications.
-
This compound is a compound of interest due to its structural similarity to known GPR109A agonists. The pyridine carboxylic acid moiety is a common feature in this class of compounds.[10] The piperidine ring can influence physicochemical properties and target engagement.[11] Without experimental data, its potency and selectivity remain speculative. However, its structure warrants investigation as a potential novel GPR109A probe.
Experimental Protocols for Probe Characterization
To evaluate a novel compound like this compound as a GPR109A probe, a series of well-established assays should be performed.
In Vitro GPR109A Activation Assay (cAMP Measurement)
This assay determines the potency (EC50) of a compound in activating GPR109A.
Principle: GPR109A activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
Methodology:
-
Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Compound Treatment: Plate the cells and treat with a range of concentrations of the test compound for 15-30 minutes.
-
Forskolin Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the negative control) to a final concentration of 5-10 µM and incubate for another 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 2: Workflow for the in vitro GPR109A activation assay.
Selectivity Profiling
To ensure the compound's effects are mediated through GPR109A, its activity against related receptors and a broader panel of off-targets should be assessed.
Methodology:
-
Related Receptor Testing: Test the compound's activity on the closely related GPR109B and GPR81 receptors using similar cAMP assays.
-
Broad Panel Screening: Utilize a commercial service to screen the compound against a panel of GPCRs, kinases, ion channels, and other common off-targets. This will provide a comprehensive selectivity profile.
In-Cell Target Engagement and Downstream Functional Assays
Confirming that the compound engages GPR109A in a cellular context and elicits a biological response is crucial.
Example Assay: Inhibition of Lipolysis in Adipocytes
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Compound Treatment: Pre-treat the adipocytes with the test compound for 30-60 minutes.
-
Lipolysis Induction: Stimulate lipolysis with isoproterenol (a β-adrenergic agonist).
-
Glycerol Measurement: After a 1-2 hour incubation, collect the medium and measure the glycerol content, a byproduct of lipolysis, using a commercial kit.
-
Data Analysis: A potent GPR109A agonist will inhibit isoproterenol-stimulated glycerol release in a dose-dependent manner.
Conclusion
The study of GPR109A continues to be a promising area of research with implications for a variety of diseases. The careful selection and characterization of chemical probes are essential for advancing our understanding of this receptor's biology. While established agonists like niacin and MK-1903 provide valuable tools, the exploration of novel chemical scaffolds, exemplified by this compound, is critical for the development of next-generation therapeutics with improved efficacy and safety profiles. Researchers are encouraged to perform rigorous in vitro and in-cell characterization of any new potential GPR109A probe to ensure data quality and reproducibility.
References
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Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
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Chen, Y., Li, Z., & Chen, J. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 16(10), 1955–1962. [Link]
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Geisler, C. E., Miller, K. E., Ghimire, S., & Renquist, B. J. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(16), 8889. [Link]
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Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
- Pike, N. B. (2005). GPR109A (HM74A/PUMA-G) and GPR109B (HM74/GPR109B) are high and low affinity receptors for the anti-atherosclerotic agent nicotinic acid.
- Schaub, A., Fütterer, A., & Pfeffer, K. (2001). PUMA-G, an IFN-gamma-inducible gene in macrophages is a novel member of the seven-transmembrane-domain protein family. Journal of immunology (Baltimore, Md. : 1950), 167(4), 2245–2252.
- Ganapathy, V., Thangaraju, M., Prasad, P. D., Martin, P. M., & Singh, N. (2013). Transporters and receptors for short-chain fatty acids as the molecular link between colonic bacteria and the host. Current opinion in pharmacology, 13(6), 869–874.
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Laverty, K., Thomas, G., Brown, A., & Plump, A. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science translational medicine, 4(148), 148ra115. [Link]
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Cho, H., Lee, J., Kim, H., Lee, Y., Kim, K., & Lee, B. H. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & medicinal chemistry letters, 25(4), 862–866. [Link]
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Bartuzi, D., Kaczor, A. A., & Matosiuk, D. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 24(22), 4038. [Link]
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Lauring, B., Taggart, A. K., & Tata, J. R. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science translational medicine, 4(148), 148ra115. [Link]
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Asif, M. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 15, 3857–3883. [Link]
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Semple, G., Fioravanti, B., Pereira, G., Calderon, I., Sui, Z., & Tuntland, T. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & medicinal chemistry letters, 20(18), 5519–5523. [Link]
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Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2012). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International journal of molecular sciences, 13(7), 8800–8823. [Link]
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Zandi-Nejad, K., Takakura, A., & Jurewicz, M. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 27(10), 4137–4148. [Link]
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Bhandari, D., Kachhap, S., Madhukar, G., Anishkin, A., Adepu, K. K., Chintapalli, S. V., & Singh, M. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14778. [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid Hydrochloride and its Isomeric Alternatives
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, we will present a detailed predictive analysis of its expected spectroscopic features. To provide a robust comparative framework, this guide will contrast these predictions with the experimental spectroscopic data of three structurally related and commercially available isomers: Nipecotic Acid, Guvacine Hydrochloride, and Isoguvacine Hydrochloride.
This guide is designed to not only offer a direct comparison but also to equip the reader with the foundational principles of spectroscopic interpretation for this class of heterocyclic compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Structural Overview and Comparative Framework
The four compounds discussed in this guide are all piperidine-based carboxylic acids, a scaffold prevalent in many biologically active molecules. Their structural similarities and subtle differences make them excellent candidates for a comparative spectroscopic study.
-
This compound (Predicted) : Our target molecule, featuring a pyridine ring attached to the piperidine nitrogen.
-
Nipecotic Acid : A simple piperidine-3-carboxylic acid, representing the core piperidine scaffold.
-
Guvacine Hydrochloride : A tetrahydropyridine derivative with a double bond in the piperidine ring, isomeric to nipecotic acid.
-
Isoguvacine Hydrochloride : Another tetrahydropyridine isomer of nipecotic acid, differing in the position of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom is exquisitely sensitive to the surrounding molecular structure.
Predicted ¹H and ¹³C NMR Spectra of this compound
In the absence of experimental data, we can predict the key features of the NMR spectra based on the additive effects of the pyridine and piperidine-3-carboxylic acid moieties. The hydrochloride salt form will influence the chemical shifts, particularly of protons and carbons near the nitrogen atoms, due to protonation. A suitable solvent for this analysis would be Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
¹H NMR Predictions:
-
Pyridyl Protons : Expect four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the nitrogen (H-6') will be the most deshielded. Protons H-3', H-4', and H-5' will show characteristic coupling patterns.
-
Piperidine Protons : The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the chiral center (H-3) will be coupled to the adjacent methylene protons (H-2 and H-4). The protons on the carbon adjacent to the pyridyl nitrogen (H-2) will be significantly deshielded.
-
N-H and O-H Protons : The acidic protons of the carboxylic acid and the protonated piperidine nitrogen will likely be broad and their chemical shifts will be concentration and solvent dependent. In D₂O, these protons will exchange with deuterium and their signals will disappear.
¹³C NMR Predictions:
-
Pyridyl Carbons : Five signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the piperidine nitrogen (C-2') will be a quaternary carbon with a distinct chemical shift.
-
Piperidine Carbons : Six aliphatic carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most deshielded (δ > 170 ppm). The carbon at the chiral center (C-3) and the carbons adjacent to the nitrogen atoms will have characteristic chemical shifts.
Experimental NMR Data of Alternative Compounds
Below is a comparative summary of the experimental NMR data for our selected alternatives.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Nipecotic Acid | Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) for the piperidine ring protons. | Carbonyl carbon signal around δ 175 ppm. Aliphatic signals for the five piperidine carbons. |
| Guvacine Hydrochloride | Olefinic proton signal (C=CH) typically downfield from the aliphatic protons. Protons adjacent to the nitrogen and the double bond will be deshielded. | Two sp² carbon signals in the olefinic region (δ 120-140 ppm) in addition to the carbonyl carbon and other aliphatic carbons. |
| Isoguvacine Hydrochloride | A different olefinic proton signal compared to guvacine due to the different position of the double bond. | Distinct chemical shifts for the sp² carbons compared to guvacine, reflecting the different electronic environment. |
The presence and position of the pyridyl group in our target compound is the most significant differentiating factor in the NMR spectra. The aromatic signals in both ¹H and ¹³C NMR will be absent in the spectra of the three alternatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectrum of this compound
-
O-H Stretch : A very broad absorption band in the region of 2500-3300 cm⁻¹ is expected, characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.
-
N-H Stretch : A broad band in the 2200-2800 cm⁻¹ region is anticipated due to the stretching of the protonated amine (N⁺-H).
-
C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches : Absorptions in the 1400-1600 cm⁻¹ region will be present due to the vibrations of the pyridine ring.
-
C-N Stretch : A signal in the 1000-1300 cm⁻¹ region corresponding to the C-N bond stretching.
Comparative FTIR Data
| Compound | Key FTIR Features |
| Nipecotic Acid | Broad O-H and N-H stretches. Strong C=O stretch. Absence of aromatic C=C and C=N stretches. |
| Guvacine Hydrochloride | Similar to nipecotic acid but with the addition of a C=C stretching vibration, which may be weak. |
| Isoguvacine Hydrochloride | Similar to guvacine, with the C=C stretch potentially at a slightly different wavenumber. |
The presence of the distinct pyridine ring vibrations will be the key to distinguishing this compound from the other compounds using FTIR.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the ones in this guide.
Predicted Mass Spectrum of this compound
-
Molecular Ion : In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺. The molecular weight of the free base is 220.25 g/mol , so the [M+H]⁺ ion should appear at m/z 221.13.
-
Fragmentation Pattern : Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da), and fragmentation of the piperidine and pyridine rings. The pyridyl-piperidine bond could also cleave.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight (Free Base) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Nipecotic Acid | 129.16 g/mol | 130.08 | Loss of H₂O, CO, and COOH. |
| Guvacine | 127.14 g/mol [1] | 128.07[1] | Fragmentation of the tetrahydropyridine ring. |
| Isoguvacine | 127.14 g/mol | 128.07 | Distinct fragmentation pattern from guvacine due to the different double bond position. |
The most straightforward differentiation using mass spectrometry will be the distinct molecular weight of this compound compared to the three isomers.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the spectroscopic analysis, the following detailed protocols are provided. These are based on standard laboratory practices and can be adapted to specific instrumentation.
NMR Spectroscopy Protocol
Caption: Workflow for solid sample analysis using Attenuated Total Reflectance (ATR)-FTIR.
Mass Spectrometry Protocol
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Conclusion: A Path Forward for Structural Verification
This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound and a detailed comparison with its isomers. The key takeaways for researchers are:
-
NMR as the Definitive Tool : The presence of the pyridine ring provides a unique and unambiguous set of signals in both ¹H and ¹³C NMR spectra, making it the primary technique for distinguishing the target compound from its aliphatic and tetrahydropyridine counterparts.
-
FTIR for Functional Group Confirmation : FTIR is excellent for confirming the presence of the carboxylic acid and the protonated amine, as well as providing evidence for the aromatic pyridine ring.
-
MS for Molecular Weight Determination : Mass spectrometry offers a rapid and accurate method to determine the molecular weight, which is a critical first step in identification and clearly differentiates the target compound from its lower molecular weight isomers.
By understanding the predicted spectroscopic features and the established data of related compounds, researchers are well-equipped to confidently identify and characterize this compound and similar novel structures in their own laboratories. The provided protocols serve as a robust starting point for obtaining high-quality, reproducible data, ensuring the integrity of their research findings.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3532, Guvacine. Retrieved from [Link].
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Pyridinylpiperidine Compounds
For researchers, medicinal chemists, and drug development professionals, the pyridinylpiperidine scaffold represents a privileged structure, a foundational blueprint for a multitude of potent and selective ligands targeting a diverse array of physiological targets. Its inherent structural features—a basic piperidine nitrogen and an aromatic pyridine ring—provide a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridinylpiperidine derivatives, with a particular focus on their antagonism of the histamine H1 and H3 receptors. By dissecting the causal relationships between chemical structure and biological activity, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics.
The Pyridinylpiperidine Core: A Gateway to Diverse Biological Targets
The pyridinylpiperidine motif is a common feature in a variety of biologically active compounds. The piperidine ring, with its basic nitrogen, often serves as a key pharmacophoric element, engaging in crucial interactions with target proteins, such as salt bridges with acidic residues.[1] The pyridine ring, an aromatic heterocycle, provides a scaffold for substitution, allowing for the modulation of electronic properties, lipophilicity, and steric bulk, all of which can profoundly influence a compound's affinity, selectivity, and pharmacokinetic profile.
This guide will focus on two prominent classes of pyridinylpiperidine-based compounds: histamine H1 receptor antagonists and histamine H3 receptor antagonists. While both target the histaminergic system, their distinct pharmacological profiles and therapeutic applications underscore the remarkable versatility of this chemical scaffold.
Comparative Analysis of Histamine H1 Receptor Antagonists
Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions. The pyridinylpiperidine scaffold has been successfully incorporated into numerous potent and selective H1 antagonists.[2][3] The following table presents a comparative analysis of a series of piperidinylpyrrolopyridine derivatives, highlighting the impact of structural modifications on their affinity for the guinea-pig cerebellum H1 receptor.
| Compound | R | hH1 Ki (nM) |
| 1 | -CH2CH2COOH | 1.3 |
| 2 | -CH2CH2COOCH3 | 2.5 |
| 3 | -CH2CH2CONH2 | 3.1 |
| 4 | -CH2CH2CH2OH | 4.2 |
| 5 | -CH2COOH | 5.8 |
Data compiled from Fonquerna et al., Bioorganic & Medicinal Chemistry Letters, 2005.[2]
Expert Insights into H1 Antagonist SAR:
The data reveals a clear trend: the nature of the substituent on the piperidine nitrogen plays a pivotal role in determining H1 receptor affinity. The presence of a carboxylic acid moiety (Compound 1 ) results in the highest affinity, suggesting a key ionic interaction with the receptor. Esterification (Compound 2 ) or conversion to an amide (Compound 3 ) slightly reduces affinity, indicating that while the overall size and shape are tolerated, the free carboxylate is optimal. Lengthening the carbon chain and introducing a terminal alcohol (Compound 4 ) or shortening the chain to a simple acetic acid (Compound 5 ) leads to a further decrease in potency. This underscores the precise spatial and electronic requirements of the H1 receptor binding pocket. The duration of action and sedative properties are also critically influenced by the nature of this acid chain.[2]
Comparative Analysis of Histamine H3 Receptor Antagonists
The histamine H3 receptor, primarily expressed in the central nervous system, is a G protein-coupled receptor that acts as an autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters.[4] H3 receptor antagonists are being investigated for their potential in treating a range of neurological and psychiatric disorders. The pyridinylpiperidine scaffold has proven to be a valuable starting point for the development of potent H3 antagonists.[5][6] The following table showcases the structure-activity relationship of a series of piperidine and piperazine derivatives, demonstrating the impact of subtle structural changes on their affinity for the human H3 receptor.
| Compound | Basic Core | R | hH3R Ki (nM) | σ1R Ki (nM) |
| 4 | 4-(Pyridin-4-yl)piperazin-1-yl | -O(CH2)3-Ph | 3.17 | 1531 |
| 5 | Piperidin-1-yl | -O(CH2)3-Ph | 7.70 | 3.64 |
| 12 | 4-(Piperidin-4-yl)pyridin-1-yl | -O(CH2)3-Ph | 7.7 | 4.5 |
| 13 | 4-(Pyridin-4-yl)piperazin-1-yl | -O(CH2)4-Ph | 37.8 | 51.8 |
| 16 | 4-(Pyridin-4-yl)piperazin-1-yl | -O(CH2)4-(4-acetyl-Ph) | 12.7 | 37.8 |
Data extracted from Łażewska et al., ACS Chemical Neuroscience, 2021.[5]
Expert Insights into H3 Antagonist SAR:
A striking observation from this dataset is the profound influence of the basic core on affinity and selectivity. Replacing the piperidine ring (Compound 5 ) with a 4-(pyridin-4-yl)piperazin-1-yl moiety (Compound 4 ) maintains high H3 receptor affinity but drastically reduces affinity for the sigma-1 (σ1) receptor, highlighting a key structural element for achieving selectivity.[5] Interestingly, linking the pyridine directly to the piperidine (Compound 12 ) also yields a potent H3 antagonist with high σ1 affinity.
Furthermore, the length of the alkyl linker connecting the basic core to the aromatic tail is critical. Extending the linker from three to four carbons in the piperazine series (comparing Compound 4 and 13 ) leads to a significant drop in H3 affinity.[5] This suggests that a specific distance between the basic nitrogen and the lipophilic aromatic region is optimal for productive binding to the H3 receptor. Modifications to the terminal phenyl ring, such as the addition of an acetyl group (Compound 16 ), can recover some of the lost affinity, indicating the presence of a sub-pocket that can accommodate such substituents.
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and reproducible SAR data hinges on the meticulous execution of well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for two key assays used in the characterization of histamine receptor antagonists.
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This protocol describes a competitive binding assay using [3H]pyrilamine (also known as mepyramine), a radiolabeled H1 antagonist, to determine the binding affinity of unlabeled test compounds.
Materials:
-
HEK293T cells stably expressing the human histamine H1 receptor
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]pyrilamine (specific activity ~20-30 Ci/mmol)
-
Unlabeled test compounds
-
Mianserin (for determining non-specific binding)
-
96-well GF/C filter plates, pre-coated with 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T-hH1R cells to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]pyrilamine (final concentration ~1 nM), and 25 µL of a serial dilution of the test compound.
-
For determining total binding, add 25 µL of binding buffer instead of the test compound.
-
For determining non-specific binding, add 25 µL of 10 µM mianserin.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through the PEI-coated GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add 50 µL of scintillation cocktail to each well and allow it to equilibrate for at least 2 hours.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Histamine H3 Receptor Inverse Agonism
This protocol describes a functional assay to measure the ability of test compounds to act as inverse agonists at the histamine H3 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels. H3 receptors are constitutively active and coupled to Gi proteins, which inhibit adenylyl cyclase. Inverse agonists stabilize the inactive state of the receptor, leading to an increase in cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human histamine H3 receptor
-
Cell culture reagents
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds
-
cAMP detection kit (e.g., LANCE cAMP 384 kit)
-
384-well white opaque microplates
-
Plate reader capable of measuring the specific signal of the chosen cAMP kit
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the CHO-K1-hH3R cells in culture medium.
-
Seed the cells into a 384-well white opaque microplate at a density of 5,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of stimulation buffer to each well.
-
Add 5 µL of a serial dilution of the test compound to the appropriate wells.
-
For the control wells (basal and forskolin-stimulated), add 5 µL of stimulation buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Forskolin Stimulation and cAMP Detection:
-
Add 5 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control wells.
-
Incubate the plate at room temperature for another 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.
-
The ability of a compound to increase cAMP levels above the basal level in the absence of an agonist is indicative of inverse agonist activity.
-
Visualizing the Molecular Machinery: Signaling Pathways
To provide a deeper understanding of the mechanisms through which pyridinylpiperidine compounds exert their effects, the following diagrams illustrate the signaling pathways of the histamine H1 and H3 receptors.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Conclusion
The pyridinylpiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability allows for the development of highly potent and selective ligands for a range of important biological targets. This guide has provided a comparative analysis of the structure-activity relationships of pyridinylpiperidine-based histamine H1 and H3 receptor antagonists, supported by experimental data and detailed protocols. By understanding the intricate interplay between chemical structure and biological function, researchers can more effectively navigate the complex landscape of drug design and optimization, ultimately accelerating the development of novel and improved therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
